REACTION_CXSMILES
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[CH3:1][NH:2][C:3]([NH:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:4]>C(O)C>[CH3:1][NH:2][C:3]([NH:5][CH:6]1[CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][CH2:7]1)=[O:4]
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Name
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3-(methylaminocarbonylamino)quinoline
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Quantity
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1.4 g
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Type
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reactant
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Smiles
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CNC(=O)NC=1C=NC2=CC=CC=C2C1
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude product is purified over 200 g of silica gel with a 99:1:1 mixture of methylene chloride, methanol and glacial acetic acid as the mobile phase
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Name
|
|
Type
|
|
Smiles
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CNC(=O)NC1CNC2=CC=CC=C2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |